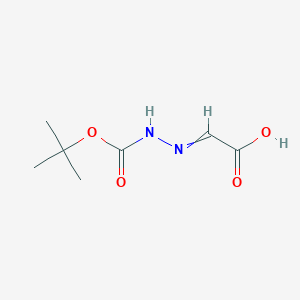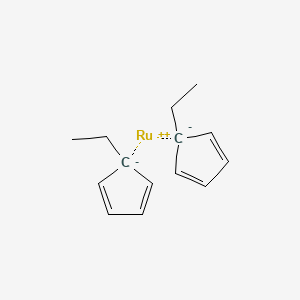
Bis(ethylcyclopentadienyl) ruthenium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(ethylcyclopentadienyl) ruthenium, also known as diethylruthenocene, is a metal-organic compound with the chemical formula C₁₄H₁₈Ru. It is commonly used as a precursor in the deposition of ruthenium thin films and well-aligned ruthenium dioxide nanorods. This compound is particularly valued for its role in atomic layer deposition processes .
准备方法
Synthetic Routes and Reaction Conditions
Bis(ethylcyclopentadienyl) ruthenium can be synthesized through the reaction of ruthenium trichloride with ethylcyclopentadiene in the presence of a reducing agent such as zinc powder. The reaction is typically carried out in an ethanol solvent at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using liquid source chemical vapor deposition. This method involves the use of ethylcyclopentadienyl ruthenium as a precursor, which yields polycrystalline columnar ruthenium films with low resistivity, small tensile stress, and excellent step coverage .
化学反应分析
Types of Reactions
Bis(ethylcyclopentadienyl) ruthenium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ruthenium dioxide.
Reduction: It can be reduced to form lower oxidation state ruthenium compounds.
Substitution: It can participate in substitution reactions where the ethylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include ruthenium dioxide, lower oxidation state ruthenium compounds, and substituted ruthenium complexes .
科学研究应用
Bis(ethylcyclopentadienyl) ruthenium has a wide range of scientific research applications:
作用机制
The mechanism by which bis(ethylcyclopentadienyl) ruthenium exerts its effects involves the interaction of the ruthenium center with various molecular targets. In atomic layer deposition, the compound decomposes to form ruthenium thin films or ruthenium dioxide nanorods. The molecular pathways involved include the adsorption of the compound onto the substrate surface, followed by its decomposition and the formation of the desired film or nanorod structure .
相似化合物的比较
Similar Compounds
- Bis(cyclopentadienyl) ruthenium
- Bis(methylcyclopentadienyl) ruthenium
- Bis(isopropylcyclopentadienyl) ruthenium
- Bis(ethylcyclopentadienyl) cobalt
- Bis(isopropylcyclopentadienyl) tungsten
Uniqueness
Bis(ethylcyclopentadienyl) ruthenium is unique due to its specific ethyl substituents on the cyclopentadienyl rings, which influence its reactivity and the properties of the films and nanorods it forms. Compared to similar compounds, it offers lower resistivity and better step coverage in thin film applications .
属性
分子式 |
C14H18Ru |
|---|---|
分子量 |
287.4 g/mol |
IUPAC 名称 |
5-ethylcyclopenta-1,3-diene;ruthenium(2+) |
InChI |
InChI=1S/2C7H9.Ru/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;/q2*-1;+2 |
InChI 键 |
OXJUCLBTTSNHOF-UHFFFAOYSA-N |
规范 SMILES |
CC[C-]1C=CC=C1.CC[C-]1C=CC=C1.[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



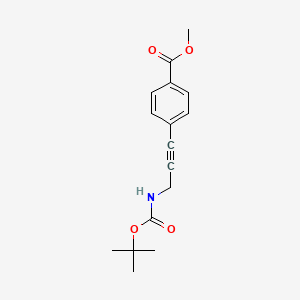

![(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13974765.png)
![6-Oxo-1-[(pyridin-2-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13974772.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester](/img/structure/B13974788.png)
![8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one](/img/structure/B13974806.png)



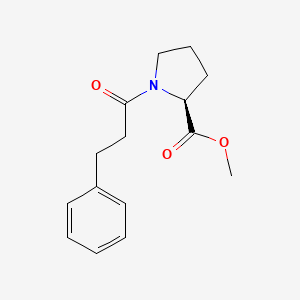
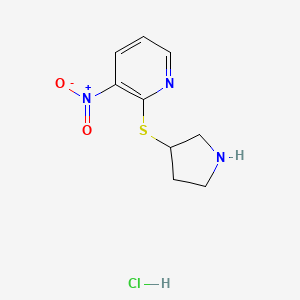
![1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane](/img/structure/B13974820.png)
